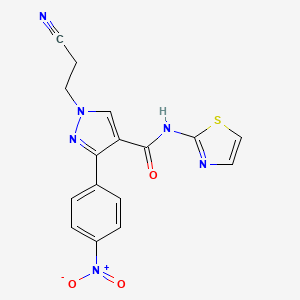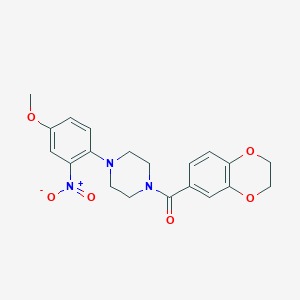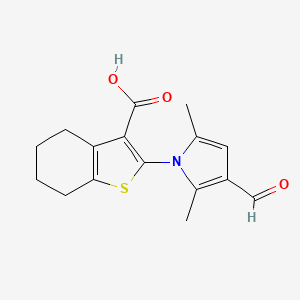![molecular formula C10H10BrN5 B4168352 5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4168352.png)
5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
5-(4-Bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused tetrazole and pyrimidine ring system. Compounds with pyrimidine ring scaffolds are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine can be achieved through a cyclocondensation reaction. One common method involves the reaction between a chalcone derivative and 5-aminotetrazole . The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid (p-TsOH). Industrial production methods may involve optimizing these conditions to increase yield and efficiency .
Analyse Des Réactions Chimiques
5-(4-Bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Cyclocondensation Reactions: The compound can be synthesized through cyclocondensation reactions involving chalcone derivatives and 5-aminotetrazole.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with boronic acids using palladium catalysts, forming new carbon-carbon bonds.
Applications De Recherche Scientifique
5-(4-Bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It exhibits various biological activities, including antioxidant, antimicrobial, anti-inflammatory, antihepatitis, and anticancer properties.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mécanisme D'action
The biological activities of 5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine are attributed to its ability to interact with various molecular targets. For instance, its anti-inflammatory effects are due to the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine include other pyrimidine derivatives such as:
5-(4-Bromophenyl)-4,6-dichloropyrimidine: This compound also features a bromophenyl group but differs in its substitution pattern on the pyrimidine ring.
2,4-Dihydroxy-5-(β-hydroxyethyl)pyrimidine: Known for its anti-inflammatory properties, this compound shares the pyrimidine core but has different functional groups.
The uniqueness of this compound lies in its fused tetrazole-pyrimidine ring system, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5/c11-8-3-1-7(2-4-8)9-5-6-16-10(12-9)13-14-15-16/h1-4,9H,5-6H2,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODVTWLPZNJPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=N2)NC1C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-[2-[(4-chlorophenyl)carbamothioylamino]ethyl]piperazin-1-yl]-4-methylbenzoate](/img/structure/B4168269.png)



![3-amino-6-(3,4-dimethoxyphenyl)-N-pyrimidin-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4168303.png)
![4',4',6',8'-tetramethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168305.png)
![N-cyclopropyl-5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4168307.png)
![1-[2-[2-Hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4168308.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4168330.png)
![methyl N-{[1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4168333.png)
![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4168346.png)
![2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4168355.png)
![6,7-dimethyl-1-(3-nitrophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4168360.png)
![2-{4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBOTHIOYL]PIPERAZINO}-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4168380.png)
